molecular formula C9H6BrN3 B8004491 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile

Cat. No.: B8004491
M. Wt: 236.07 g/mol
InChI Key: ILSKYRGVWJMVFU-UHFFFAOYSA-N
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Description

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile (C₉H₄BrN₃, molecular weight: 234.056 g/mol) is a malononitrile derivative featuring a pyridine ring substituted with bromine at the 5-position and a methyl group at the 3-position (Fig. 1). Malononitrile-based compounds are widely explored for their applications in organic electronics, nonlinear optics (NLO), and pharmaceuticals due to their electron-withdrawing properties and structural versatility.

Properties

IUPAC Name

2-(5-bromo-3-methylpyridin-2-yl)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3/c1-6-2-8(10)5-13-9(6)7(3-11)4-12/h2,5,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSKYRGVWJMVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(C#N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-3-methylpyridin-2-yl)malononitrile depends on its application. In medicinal chemistry, it may act as a precursor to bioactive molecules that interact with specific molecular targets. The exact pathways and targets would depend on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and electronic comparisons of malononitrile derivatives

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
2-(5-Bromo-3-methylpyridin-2-yl)malononitrile C₉H₄BrN₃ 5-Bromo, 3-methyl pyridine Potential NLO, organic electronics
2-(4-Bromobenzylidene)malononitrile C₁₀H₅BrN₂ 4-Bromo benzylidene High-yield synthesis (98%), catalysis
2-(5,6-Difluoroinden-1-ylidene)malononitrile C₁₄H₅F₂N₃O Difluoro indenylidene Organic solar cells (84.2% yield)
2-(4-Oxo-3-phenylthiazolidin-2-ylidene)malononitrile C₁₂H₇N₃OS Thiazolidinone-phenyl Superior NLO properties (vs. urea)
2-((5′-Bromo-bithiophen-5-yl)methylene)malononitrile C₁₂H₅BrN₂S₂ Bromo-bithiophene Research use in optoelectronics

Key Observations :

  • Halogen Effects: Bromine substituents enhance electron-withdrawing capacity, as seen in 2-(4-bromobenzylidene)malononitrile, which achieves 98% yield in aldol condensations . The bromo-pyridine group in the target compound likely enhances reactivity and stability similarly.
  • Heterocyclic Influence: Thiazolidinone and indenylidene derivatives (e.g., ) exhibit strong NLO responses due to extended π-conjugation, suggesting that the pyridine ring in the target compound may contribute to comparable electronic properties .
  • Methyl Substitution: The 3-methyl group on the pyridine ring in the target compound could sterically hinder reactions but improve solubility, a feature observed in cyclohexenylidene analogs (e.g., 2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)malononitrile) .

Notes and Limitations

  • Data Gaps: Direct synthesis routes, solubility, and crystallographic data for this compound are unavailable in the evidence. Predictions are based on structural analogs.
  • Methodological Variability : Yields and properties vary with synthetic conditions (e.g., catalysts in vs. solvent-free methods in ).
  • Future Directions : Computational modeling (as in ) could predict the target compound’s NLO properties, while experimental studies should focus on regioselective bromination and methyl substitution effects.

Biological Activity

2-(5-Bromo-3-methylpyridin-2-yl)malononitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a malononitrile group, which contribute to its reactivity and biological interactions. Research into its biological properties has revealed various pharmacological potentials, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7BrN2\text{C}_9\text{H}_7\text{BrN}_2

This compound features a brominated pyridine ring attached to a malononitrile moiety, which is responsible for its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on pyridine derivatives demonstrated that certain structural modifications enhance their efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntimicrobialTBD
Similar Pyridine DerivativeAntimicrobial0.29 μM

Anticancer Potential

The anticancer activity of pyridine derivatives has also been explored. Specifically, compounds with similar structures have shown promise in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced cancer cell proliferation .

Case Study:
In a recent study, several pyridine derivatives were evaluated for their ability to inhibit CDK activity. The results indicated that modifications to the pyridine ring significantly influenced the compounds' potency against cancer cell lines.

CompoundCDK Inhibition (%)Cell Line Tested
This compoundTBDTBD
Other Pyridine DerivativesUp to 41.32%Various

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors in target cells. For instance, the presence of the malononitrile group may facilitate binding to active sites of enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Research Findings

Recent studies have highlighted the need for further exploration of the biological activities associated with this compound. Investigations into structure-activity relationships (SAR) have provided insights into how variations in molecular structure can enhance or diminish biological efficacy.

Key Findings:

  • Enhanced Activity: The introduction of halogens at specific positions on the pyridine ring has been correlated with increased antimicrobial activity.
  • Selective Toxicity: Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications.

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